4-Chloro-2-methylaniline hydrochloride

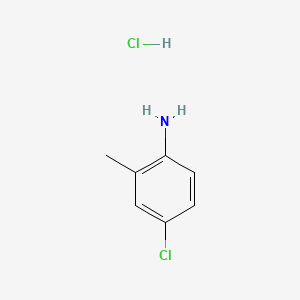

Description

The study of specific chemical compounds is fundamental to the advancement of science and industry. 4-Chloro-2-methylaniline (B164923) hydrochloride, a hydrochloride salt of an aniline (B41778) derivative, serves as a focal point for various research endeavors due to its specific structural features and reactivity. Academic inquiry into this compound is driven by its role as a precursor and intermediate in the synthesis of more complex molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYZDCTWJGBFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN.ClH, C7H9Cl2N | |

| Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-69-2 (Parent) | |

| Record name | 4-Chloro-o-toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003165933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020288 | |

| Record name | 4-Chloro-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chloro-o-toluidine hydrochloride appears as a white crystalline solid. Toxic by skin absorption and inhalation (dust)., White solid; [CAMEO] Orange to red solid; [MSDSonline] | |

| Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-o-toluidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 4-Chloro-o-toluidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3165-93-3 | |

| Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3165-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-o-toluidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003165933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kromon Green B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-METHYLANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y82DN556P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198 to 201 °F (decomposes) (NTP, 1992) | |

| Record name | 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Process Research for 4 Chloro 2 Methylaniline Hydrochloride

Established Synthetic Routes to 4-Chloro-2-methylaniline (B164923) Precursors

The primary precursor to 4-chloro-2-methylaniline is o-toluidine (B26562). The main challenge in the synthesis is the regioselective introduction of the chlorine atom at the C4 position of the aromatic ring. Two principal strategies are employed: direct chlorination of o-toluidine and a more controlled approach involving the chlorination of an N-acylated derivative.

Chlorination of o-Toluidine and Analogous Arylamines

Direct chlorination of o-toluidine presents a straightforward but less selective method for preparing 4-chloro-2-methylaniline. The reaction typically involves treating o-toluidine with a chlorinating agent. However, this approach often leads to a mixture of isomers, primarily 4-chloro-2-methylaniline and 6-chloro-2-methylaniline, due to the directing effects of the amino and methyl groups.

More advanced methods have been developed to improve regioselectivity. For instance, the use of copper(II) chloride in ionic liquids has been shown to be effective for the para-selective chlorination of anilines. In one study, the chlorination of 2-methylaniline using CuCl2 in 1-hexyl-3-methylimidazolium (B1224943) chloride resulted in a 91% isolated yield of 4-chloro-2-methylaniline, highlighting the potential of ionic liquids to control the reaction's regiochemistry.

Table 1: Comparison of Direct Chlorination Methods for o-Toluidine

| Chlorinating Agent/System | Solvent | Temperature (°C) | Product Ratio (4-chloro:6-chloro) | Overall Yield (%) | Reference |

| Chlorine (Cl₂) | Concentrated H₂SO₄ | 40-60 | ~3:4 | ~85 | google.com |

| Copper(II) Chloride (CuCl₂) | 1-hexyl-3-methylimidazolium chloride | 60 | Highly selective for 4-chloro | 91 |

Regioselective Functionalization Strategies

To overcome the issue of isomer formation in direct chlorination, a common strategy involves the protection of the amino group of o-toluidine, typically through acetylation to form N-acetyl-o-toluidine. The acetyl group's steric bulk hinders electrophilic attack at the ortho position (C6), thereby directing the incoming chlorine atom to the para position (C4).

The chlorination of N-acetyl-o-toluidine can be carried out using various chlorinating agents, such as sulfuryl chloride or N-chlorosuccinimide (NCS). Following the chlorination step, the resulting N-(4-chloro-2-methylphenyl)acetamide is hydrolyzed, usually under acidic or basic conditions, to yield 4-chloro-2-methylaniline. wikipedia.org This multi-step process, although longer, generally provides a higher yield of the desired 4-chloro isomer with greater purity.

Research on the chlorination of similar N-acetylated aromatic compounds, such as N-acetyltyrosine, has shown that factors like pH and the molar ratio of reactants can significantly influence the reaction yield. For instance, the chlorination of N-acetyltyrosine with hypochlorous acid at a pH of 5.5 can achieve a yield of 100%. nih.govbibliotekanauki.pl While not directly on N-acetyl-o-toluidine, these findings suggest that careful optimization of reaction conditions is crucial for maximizing the yield in the chlorination step.

Table 2: Illustrative Yields for Regioselective Synthesis via N-Acetylation

| Step | Reactant | Reagent/Conditions | Product | Typical Yield (%) |

| 1. Acetylation | o-Toluidine | Acetic anhydride (B1165640) | N-acetyl-o-toluidine | >95 |

| 2. Chlorination | N-acetyl-o-toluidine | Sulfuryl chloride / Inert solvent | N-(4-chloro-2-methylphenyl)acetamide | High |

| 3. Hydrolysis | N-(4-chloro-2-methylphenyl)acetamide | Acid or base catalysis | 4-Chloro-2-methylaniline | High |

Conversion to 4-Chloro-2-methylaniline Hydrochloride Salt

The free base of 4-chloro-2-methylaniline is often converted to its hydrochloride salt to improve its stability, handling, and solubility in certain applications.

Acid-Base Equilibrium and Salt Formation Principles

The formation of this compound is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid. This results in the formation of the anilinium cation and the chloride anion, which are held together by ionic bonds. The reaction is typically exothermic and proceeds to completion due to the significant difference in pKa between the anilinium ion and hydrochloric acid.

Optimization of Hydrochlorination Conditions

The process of forming the hydrochloride salt is generally high-yielding. A typical laboratory or industrial procedure involves dissolving the 4-chloro-2-methylaniline free base in a suitable organic solvent, such as isopropanol (B130326) or toluene, and then adding a stoichiometric amount or a slight excess of concentrated or gaseous hydrochloric acid. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

For instance, a general procedure for the synthesis of aniline (B41778) hydrochloride involves reacting molar equivalents of aniline and hydrochloric acid, followed by boiling the solution to dryness, which can result in a yield as high as 98%. youtube.com The key to optimization lies in the choice of solvent, the rate of acid addition to control the exotherm, and the final drying conditions to remove any excess acid and solvent without causing degradation of the product.

Table 3: Parameters for Optimization of Hydrochlorination

| Parameter | Consideration | Desired Outcome |

| Solvent | Should dissolve the free base but precipitate the hydrochloride salt. | High recovery of the salt. |

| Temperature | Control of exothermic reaction during acid addition. | Prevention of side reactions and product degradation. |

| HCl Concentration | Use of concentrated or gaseous HCl. | Efficient protonation and salt formation. |

| Drying | Removal of residual solvent and excess HCl. | High purity of the final product. |

N-Alkylation and N-Derivatization Pathways

The amino group of 4-chloro-2-methylaniline provides a reactive site for further functionalization through N-alkylation and N-acylation reactions, leading to a diverse range of derivatives with potential applications in various fields of chemistry.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting 4-chloro-2-methylaniline with alkyl halides, such as methyl iodide or ethyl bromide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a common challenge in the N-alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

N-acylation, the introduction of an acyl group, is another important derivatization. This is typically carried out by reacting 4-chloro-2-methylaniline with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) or an acid anhydride. sigmaaldrich.comnih.gov These reactions are generally high-yielding and more easily controlled than N-alkylation, often proceeding to give the mono-acylated product in good purity. For example, the reaction of 4-chloro-2-methylaniline with benzoyl chloride yields N-(4-chloro-2-methylphenyl)benzamide. sigmaaldrich.com

Table 4: Examples of N-Alkylation and N-Derivatization of 4-Chloro-2-methylaniline

| Reaction Type | Reagent | Product | Typical Conditions | Reference |

| N-Methylation | Methyl iodide | N-methyl-4-chloro-2-methylaniline | Base (e.g., K₂CO₃), solvent (e.g., DMF) | nih.gov |

| N-Ethylation | Ethyl bromide | N-ethyl-4-chloro-2-methylaniline | Base (e.g., NaOH), heating | |

| N-Acetylation | Acetyl chloride | N-(4-chloro-2-methylphenyl)acetamide | Base (e.g., pyridine), solvent (e.g., DCM) | |

| N-Benzoylation | Benzoyl chloride | N-(4-chloro-2-methylphenyl)benzamide | Base (e.g., pyridine), basic alumina, microwave | sigmaaldrich.comnih.gov |

Acylation-Reduction Sequences

A common and effective strategy for the synthesis of substituted anilines like 4-chloro-2-methylaniline involves a multi-step sequence starting from a simpler aniline or toluidine. This typically includes the protection of the highly reactive amino group via acylation, followed by electrophilic substitution and subsequent deprotection.

The amino group of anilines is a strong activating group, which can lead to over-reaction (e.g., multiple halogenations) and side product formation. libretexts.orgchemistrysteps.com To circumvent this, the amino group is often converted into an amide, such as an acetanilide (B955), by reacting it with an acylating agent like acetic anhydride. libretexts.orgsphinxsai.com This acetylation attenuates the activating influence of the amino group, making it moderately activating and allowing for more controlled reactions. libretexts.orgchemistrysteps.com The bulkier amide group also sterically hinders the ortho positions, favoring substitution at the para position. chemistrysteps.com

For the synthesis of 4-chloro-2-methylaniline, a plausible route starts with o-toluidine (2-methylaniline). The process would be as follows:

Acylation: o-Toluidine is acetylated with acetic anhydride to form N-(2-methylphenyl)acetamide.

Chlorination: The resulting acetanilide is then chlorinated. The acetylamino group and the methyl group are both ortho-, para-directing. Since the para-position relative to the stronger directing acetylamino group is sterically unhindered, the incoming chloro electrophile is directed primarily to this position, yielding N-(4-chloro-2-methylphenyl)acetamide.

Hydrolysis (Deprotection): The final step is the acid- or base-catalyzed hydrolysis of the amide to remove the acetyl group, yielding 4-chloro-2-methylaniline. libretexts.org This product can then be treated with hydrochloric acid to form the stable hydrochloride salt.

This protection-substitution-deprotection strategy is a well-established method for preparing substituted chloroanilines, as it avoids the complexities and poor selectivity of direct chlorination of highly activated anilines. guidechem.com A similar sequence involving bromination has been described for related compounds. google.com

Direct Amination Methodologies

Direct amination methods offer a more convergent approach, where the amino group is introduced onto a pre-functionalized aromatic ring. These methods often rely on transition-metal catalysis or nucleophilic aromatic substitution (SNAr).

One prominent approach is the palladium-catalyzed coupling of aryl halides with an ammonia (B1221849) equivalent. Research has demonstrated the synthesis of primary anilines from a wide range of aryl halides using sodium azide (B81097) as the nitrogen source, followed by reduction. researchgate.net Another approach involves the use of amide solvents like N,N-dimethylformamide (DMF) as the amino source under specific catalytic conditions. researchgate.net

A documented synthesis of 4-chloro-2-methylaniline starts from 2-methylaniline (o-toluidine) and uses copper(II) chloride as both a catalyst and a chlorine source in a hydrochloric acid solution. guidechem.com While this is a chlorination reaction rather than a direct amination, it highlights alternative direct functionalization methods. The reaction involves dissolving 2-methylaniline in hydrochloric acid with CuCl2 and bubbling oxygen and hydrogen chloride gas through the mixture at 60°C, yielding the desired product. guidechem.com

| Starting Material | Reagents | Conditions | Product | Yield | Purity | Reference |

| 2-Methylaniline | CuCl₂, O₂, HCl, Hydrochloric Acid | 60°C, 6 hours | 4-Chloro-2-methylaniline | 75% | 96% (HPLC) | guidechem.com |

This interactive table summarizes the conditions for a direct synthesis approach.

Palladium-Catalyzed Monoallylation Studies

The aniline nitrogen of 4-chloro-2-methylaniline can serve as a nucleophile in various reactions. One such reaction that has been studied is its N-allylation. Palladium-catalyzed reactions are particularly effective for this transformation, allowing for selective monoallylation. sigmaaldrich.comchemicalbook.com

Research has shown that anilines can be efficiently N-allylated using allylic alcohols directly as the allylating agents. nih.govresearchgate.net These reactions are typically catalyzed by a palladium complex, often generated in situ from a precursor like palladium(II) acetate, in the presence of a phosphine (B1218219) ligand such as triphenylphosphine. researchgate.net The direct use of allylic alcohols is advantageous as it avoids the need to pre-convert them into more reactive allyl halides or carbonates. Studies on less nucleophilic anilines have been successful, indicating the broad scope of this methodology. nih.gov For 4-chloro-2-methylaniline, this reaction provides a direct route to its N-allylated derivative, a potentially useful building block in further synthesis. sigmaaldrich.comchemicalbook.com

| Aniline Substrate | Allyl Source | Catalyst System | Key Feature | Reference |

| Various Anilines | Allylic Alcohols | Pd(OAc)₂ / PPh₃ | Direct use of alcohols, selective monoallylation | researchgate.net |

| Less Nucleophilic Anilines | Allylic Alcohols | Palladium complexes / Ti(IV) isopropoxide | Efficient allylation of deactivated anilines | nih.gov |

| 4-Chloro-2-methylaniline | Allyl Alcohol | Palladium catalyst | Synthesis of N-allyl-4-chloro-2-methylaniline | sigmaaldrich.comchemicalbook.com |

This interactive table presents findings from studies on palladium-catalyzed allylation of anilines.

Mechanistic Investigations of Synthesis Reactions

Understanding the mechanisms of the reactions involved in the synthesis and derivatization of 4-chloro-2-methylaniline is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Substitution Processes at the Aniline Nitrogen

The nitrogen atom in 4-chloro-2-methylaniline possesses a lone pair of electrons, allowing it to act as a nucleophile. quora.com This nucleophilicity is central to reactions like acylation and N-allylation.

In these nucleophilic substitution reactions, the aniline nitrogen attacks an electrophilic center. For example, in acylation with acetic anhydride, the nitrogen attacks one of the carbonyl carbons. In palladium-catalyzed allylation, the mechanism is more complex, involving the formation of a palladium-π-allyl complex. The aniline then acts as a nucleophile, attacking the allyl group to form the N-allylated product.

The reactivity of the aniline can be influenced by catalysts. Many nucleophilic substitution reactions involving amines are subject to general-base catalysis. psu.edu In these mechanisms, a base (which can be another molecule of the amine itself) assists in removing a proton from the nitrogen atom in the transition state or a tetrahedral intermediate, thereby facilitating the reaction. psu.edu The addition of the hydrochloride salt of the nucleophile can, in some cases, lead to a reduction in the reaction rate. psu.edu

Electrophilic Aromatic Substitution Directivity

The regioselectivity of the synthesis of 4-chloro-2-methylaniline is governed by the principles of electrophilic aromatic substitution (EAS). The substituents already present on the benzene (B151609) ring direct the position of incoming electrophiles.

Amino (-NH₂) / Acetamido (-NHCOCH₃) Group: The amino group is a very strong activating, ortho-, para-directing group due to the ability of its lone pair to donate electron density into the ring via resonance. chemistrysteps.combyjus.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. byjus.com The acetylated form (-NHCOCH₃) is less activating but remains an ortho-, para-director. libretexts.orgchemistrysteps.com

Methyl (-CH₃) Group: The methyl group is a weakly activating, ortho-, para-director, primarily through an inductive effect and hyperconjugation. makingmolecules.com

Chloro (-Cl) Group: The chloro group is a deactivating, yet ortho-, para-directing substituent. It is deactivating because its inductive electron-withdrawing effect outweighs its electron-donating resonance effect. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

In the synthesis of 4-chloro-2-methylaniline from o-toluidine (2-methylaniline), the powerful ortho-, para-directing influence of the amino group (or its acetylated form) dominates. makingmolecules.com It directs the incoming chlorine electrophile to the open para position, resulting in the desired 4-chloro-2-methylaniline isomer. The formation of other isomers is minimized due to the strong directing effect and steric considerations. Quantum chemical studies confirm that for aniline, the highest occupied molecular orbital (πHOMO) has the largest contributions from the ortho and para carbon atoms, explaining the observed regioselectivity. rsc.org

Green Chemistry Approaches in Synthesis Research

In line with the principles of green chemistry, research has focused on developing more sustainable methods for the synthesis of anilines and their derivatives, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. sphinxsai.comcoherentmarketinsights.com

A significant area of improvement is the reduction of nitroaromatics, a common route to anilines. Traditional methods often use stoichiometric reducing agents like iron powder in acidic conditions, which generates large amounts of iron sludge waste. wipo.intgoogle.com Catalytic hydrogenation is a much greener alternative. This process uses hydrogen gas and a catalyst (e.g., platinum-on-carbon, palladium-on-carbon, or Raney nickel) to reduce the nitro group, with water being the only byproduct. wipo.intgoogle.com This approach significantly improves the atom economy and reduces environmental pollution.

Another innovative green approach is the use of biocatalysis. Chemoenzymatic methods using nitroreductase enzymes have been developed to reduce aromatic nitro compounds to anilines. nih.gov These reactions can be performed in aqueous solutions at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. This biocatalytic approach offers high chemoselectivity and is part of a broader trend towards using bio-based feedstocks for chemical production. nih.govcovestro.com Companies are exploring the production of aniline from plant biomass, which would drastically reduce the carbon footprint compared to traditional petroleum-based processes. covestro.com

The application of green chemistry principles also extends to the choice of solvents and reagents. For acylation reactions, research has explored alternatives to hazardous reagents like acetic anhydride and has focused on performing reactions in water where possible to minimize the use of volatile organic solvents. sphinxsai.com

Solvent-Free or Alternative Solvent Systems

The quest for greener chemical processes has put a spotlight on reducing or eliminating the use of volatile and often toxic organic solvents. In the context of this compound synthesis, research has begun to explore the utility of alternative reaction media, most notably ionic liquids.

Ionic liquids, which are salts with low melting points, are gaining traction as environmentally friendly solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. A significant study has demonstrated the effective use of ionic liquids as a solvent for the direct chlorination of 2-methylaniline using copper(II) chloride (CuCl₂). beilstein-journals.org This approach offers a considerable advantage over traditional methods that are often carried out in aqueous hydrochloric acid and may require the input of oxygen and gaseous HCl to achieve good yields of the desired para-chlorinated product. beilstein-journals.org

In a comparative study, the chlorination of 2-methylaniline was examined under various conditions. The results, as summarized in the table below, highlight the superior performance of ionic liquids as a solvent system.

Interactive Data Table: Chlorination of 2-methylaniline (2a) with CuCl₂ under Various Conditions beilstein-journals.org

| Entry | Solvent | Other Conditions | Temperature (°C) | Time (h) | Conversion (%) | Product Distribution (para:ortho:di-chloro) |

|---|---|---|---|---|---|---|

| 1 | 36% aq. HCl | None | 60 | 6 | 20 | 18:1:1 |

| 2 | 36% aq. HCl | O₂ | 60 | 6 | 55 | 50:3:2 |

| 3 | 36% aq. HCl | HCl (g) | 60 | 6 | 35 | 32:2:1 |

| 4 | 36% aq. HCl | O₂, HCl (g) | 60 | 6 | 80 | 75:3:2 |

| 5 | 36% aq. HCl | O₂, HCl (g) | 60 | 12 | 95 | 85:5:5 |

| 6 | [bmim][BF₄] | None | 40 | 3 | 92 | 90:1:1 |

| 7 | [emim][OTf] | None | 40 | 3 | 90 | 88:1:1 |

| 8 | [hmim][BF₄] | None | 40 | 3 | 94 | 92:1:1 |

The data clearly indicates that the use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126) ([emim][OTf]), and 1-hexyl-3-methylimidazolium tetrafluoroborate ([hmim][BF₄]) leads to high conversions and excellent regioselectivity for the desired para-isomer (4-chloro-2-methylaniline) at a lower temperature and in a shorter reaction time, without the need for additional oxygen or gaseous HCl. beilstein-journals.org This not only simplifies the operational procedure but also enhances the safety and reduces the environmental footprint of the synthesis. beilstein-journals.org The direct formation of the hydrochloride salt can be achieved in a subsequent step by treating the purified amine with hydrochloric acid.

While specific research on entirely solvent-free, mechanochemical synthesis for this compound is still emerging, the successful application of such techniques for the synthesis of its isomers suggests a promising avenue for future investigation.

Catalyst Development for Enhanced Selectivity

The regioselective chlorination of 2-methylaniline is a critical challenge, as the reaction can potentially yield a mixture of ortho and para isomers, as well as dichlorinated byproducts. Consequently, the development of catalysts that can selectively direct the chlorination to the desired position is of paramount importance.

Copper(II) chloride has been identified as an effective catalyst for the para-chlorination of anilines. beilstein-journals.org As demonstrated in the study utilizing ionic liquids, the combination of a copper halide catalyst with an appropriate solvent system can lead to high selectivity. beilstein-journals.org In these systems, both the copper(II) catalyst and the aniline are well-dissolved, facilitating optimal mixing and a faster reaction. beilstein-journals.org Furthermore, the ionic liquid medium appears to stabilize the active catalytic species, allowing for potential catalyst recycling without significant loss of efficiency. beilstein-journals.org

A patent for the preparation of related 4-chloro-2,6-dialkylanilines describes a process where the ammonium salt of the dialkylaniline is reacted with a chlorinating agent in an inert organic solvent, with the optional use of a Friedel-Crafts catalyst. google.com This process yields the corresponding hydrochloride salt, which is then isolated. For instance, the chlorination of 2,6-dimethylaniline (B139824) hydrochloride in carbon tetrachloride, followed by crystallization, yields crude 4-chloro-2,6-dimethylaniline (B43096) hydrochloride. google.com This indicates that the direct chlorination of the aniline hydrochloride salt is a viable strategy for obtaining the desired product.

Future research in this area could explore the application of shape-selective catalysts, such as zeolites. The well-defined pore structures of zeolites could potentially be exploited to favor the formation of the sterically less hindered para-isomer. Similarly, photocatalysis, which utilizes light to drive chemical reactions, offers another modern approach to achieving high selectivity under mild conditions, although specific applications to the synthesis of 4-chloro-2-methylaniline are yet to be extensively reported.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of compounds. The vibrational modes of a molecule are sensitive to its geometry and the nature of its chemical bonds, with the resulting spectra serving as a unique molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of 4-Chloro-2-methylaniline (B164923) hydrochloride exhibits characteristic bands that can be assigned to specific functional groups and vibrational motions within the molecule. The presence of the hydrochloride salt means the amine group is protonated (-NH3+), which significantly influences its vibrational frequencies compared to the free amine.

Key vibrational assignments for aromatic amines and their hydrochlorides typically include N-H stretching and bending modes, C-H stretching and bending modes of the aromatic ring and the methyl group, C-N stretching, and C-Cl stretching, as well as the in-plane and out-of-plane bending of the benzene (B151609) ring. For instance, the N-H stretching vibrations in the protonated amine group are expected to appear as a broad band in the region of 2800-3200 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 1: Illustrative FTIR Vibrational Assignments for Substituted Anilines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine Salt) | 2800-3200 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| N-H Bend (Amine Salt) | 1500-1600 |

| C=C Aromatic Ring Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-Cl Stretch | 600-800 |

Note: This table is illustrative and based on general data for substituted anilines. Precise assignments for 4-Chloro-2-methylaniline hydrochloride would require experimental data and theoretical calculations.

FT-Raman spectroscopy is a complementary technique to FTIR. thermofisher.com It relies on the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C-C stretching modes within the benzene ring. thermofisher.com In the context of this compound, FT-Raman would be instrumental in assigning the vibrations of the carbon skeleton and the C-Cl bond. The combination of both FTIR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule. scispace.com

To achieve a precise assignment of the observed vibrational bands in the FTIR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) is often employed. This theoretical approach involves calculating the vibrational frequencies and modes of a molecule based on its geometry and force constants. Ab initio methods, such as Density Functional Theory (DFT), are used to compute the molecular geometry and the force field. nih.gov The calculated frequencies are then scaled to better match the experimental data, allowing for a detailed and reliable assignment of each vibrational band to a specific atomic motion. nih.gov This methodology has been successfully applied to related molecules like 2-chlorotoluene (B165313) to interpret their vibrational spectra. nih.gov

The vibrational spectrum of an aniline (B41778) derivative is significantly influenced by the nature and position of its substituents. In this compound, the presence of the chloro and methyl groups on the benzene ring, as well as the protonated amino group, alters the electronic distribution and the vibrational frequencies of the ring. The chlorine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, have opposing effects on the aromatic system. Their combined influence on the C-C bond strengths and the force constants of the ring vibrations can be systematically studied by comparing the spectra of a series of related substituted anilines. This comparative analysis, supported by theoretical calculations, helps in understanding the intricate relationship between the molecular structure and its vibrational spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information about the connectivity of atoms and the electronic environment of magnetically active nuclei, such as protons (¹H).

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The chemical shift (δ) of each proton signal is indicative of its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group, the aromatic ring, and the amino group. The methyl protons would likely appear as a singlet, while the aromatic protons would exhibit a more complex splitting pattern due to their coupling with each other. The protons on the amino group in the hydrochloride salt may appear as a broad singlet. The specific chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and methyl substituents.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.2 | Singlet | 3H |

| Aromatic-H | ~6.8-7.2 | Multiplet | 3H |

| -NH₃⁺ | Broad | Singlet | 3H |

Note: This table presents predicted values based on general principles of ¹H NMR and data for similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Mapping

Carbon-13 NMR spectroscopy is a powerful technique for mapping the carbon framework of an organic molecule. Each unique carbon atom in the structure produces a distinct signal in the spectrum, with its chemical shift (δ) providing information about its electronic environment. In this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

The aromatic carbons are influenced by the electron-donating amino group (-NH₂) and methyl group (-CH₃), and the electron-withdrawing chloro group (-Cl). The carbon atom attached to the methyl group (C-2) and the one bearing the amino group (C-1) would typically appear at a certain chemical shift, while the carbon bonded to the chlorine atom (C-4) would be shifted downfield. The remaining aromatic carbons (C-3, C-5, C-6) and the methyl carbon will each have characteristic shifts. While specific experimental values can vary slightly based on the solvent and concentration, typical chemical shift ranges for substituted benzenes provide a reliable basis for spectral assignment. organicchemistrydata.orgwisc.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-methylaniline Note: Data is predictive and based on general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C1 (-NH₂) | 140-145 | Attached to the electron-donating amino group. |

| C2 (-CH₃) | 120-125 | Substituted with a methyl group. |

| C3 | 128-132 | Aromatic CH adjacent to two substituted carbons. |

| C4 (-Cl) | 125-130 | Attached to the electronegative chlorine atom. |

| C5 | 126-130 | Aromatic CH adjacent to the chlorine-bearing carbon. |

| C6 | 115-120 | Aromatic CH adjacent to the amino-bearing carbon. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational data that helps in assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For 4-Chloro-2-methylaniline, COSY would show correlations between adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu This is an extremely sensitive and definitive method for assigning which proton is bonded to which carbon. columbia.edu For example, it would unambiguously link the methyl protons to the methyl carbon and each aromatic proton to its corresponding aromatic carbon. columbia.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. nist.gov For 4-Chloro-2-methylaniline (the free base of the hydrochloride salt), the molecular weight is approximately 141.6 g/mol . nih.govsigmaaldrich.com The mass spectrum will show a molecular ion peak corresponding to this mass.

A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak for the molecular ion [M+2]•+. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two molecular ion peaks: one for the molecule containing ³⁵Cl ([M]•+) and a smaller one, about one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]•+). docbrown.info

High-Resolution Mass Spectrometry (HRMS)

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecule and its fragments. The computed monoisotopic mass for 4-Chloro-2-methylaniline (C₇H₈ClN) is 141.0345270 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

| Ion Formula | Theoretical Exact Mass (Da) | Measured Mass (Da) |

|---|---|---|

| [C₇H₈³⁵ClN]⁺ | 141.03453 | 141.0347 |

Fragmentation Pattern Interpretation

Under the high-energy conditions of electron ionization mass spectrometry (EI-MS), the molecular ion fragments in a reproducible manner, creating a unique fingerprint for the compound. The most abundant fragment ion forms the "base peak" in the spectrum. For 4-Chloro-2-methylaniline, common fragmentation pathways include the loss of a chlorine radical or cleavage near the amine group. docbrown.infomiamioh.edu

Observed peaks in its mass spectrum include m/z values of 141, 106, and 140. nih.gov

m/z 141: This corresponds to the molecular ion, [C₇H₈³⁵ClN]•+.

m/z 106: This significant peak arises from the loss of a chlorine radical (•Cl) from the molecular ion, resulting in the [C₇H₈N]⁺ fragment. This is a common fragmentation pathway for chlorinated aromatic compounds. docbrown.info

m/z 140: This peak likely results from the loss of a single hydrogen atom (•H) from the molecular ion, a common initial fragmentation step.

Table 3: Major Fragments in the Mass Spectrum of 4-Chloro-2-methylaniline

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 141/143 | [C₇H₈ClN]•⁺ (Molecular Ion) | - |

| 140/142 | [C₇H₇ClN]⁺ | •H |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the compound's structure, including detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, this method would definitively confirm the substitution pattern on the benzene ring and reveal how the hydrochloride salt packs in its crystal lattice.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The positions and intensities of these reflections are meticulously recorded as the crystal is rotated.

This raw diffraction data is then processed and used to solve the crystal structure. A model of the molecule is refined against the experimental data to achieve the best possible fit. The final output includes the precise coordinates of every atom in the crystal's unit cell, from which all other geometric parameters are calculated.

Table 4: Typical Parameters Reported from Single-Crystal X-ray Diffraction Analysis Note: This table represents the type of data that would be generated from an X-ray crystallography experiment.

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of the 4-chloro-2-methylanilinium cations and chloride anions in the crystal lattice is dictated by a complex interplay of intermolecular forces. In the crystalline state, molecules arrange themselves to maximize attractive interactions and minimize repulsion, leading to a highly ordered structure.

Hydrogen Bonding Networks in the Hydrochloride Lattice

Hydrogen bonding is a critical directional interaction that plays a definitive role in the crystal engineering of anilinium salts. fda.gov In the case of this compound, the anilinium group (–NH3+) acts as a hydrogen bond donor, while the chloride anion (Cl-) serves as the primary hydrogen bond acceptor.

Conformational Analysis in Crystalline State

The conformation of the 4-chloro-2-methylaniline cation within the crystal lattice is largely determined by the constraints of the crystal packing and the network of intermolecular interactions. The orientation of the methyl group and the chloro-substituted benzene ring relative to each other is of particular interest.

While the benzene ring itself is rigid, rotation around the C–N bond is possible. However, in the solid state, this rotation is typically fixed to a specific dihedral angle that minimizes steric hindrance and optimizes intermolecular interactions. The conformation observed in the crystal represents the molecule's lowest energy state within that specific crystalline environment. Analysis of related structures suggests that the anilinium group will be positioned to maximize its hydrogen bonding capabilities with the chloride anions. The planarity of the aromatic ring is expected to be maintained, with the methyl and chloro substituents lying within the plane of the ring.

Combined Spectroscopic and Diffraction Approaches for Comprehensive Analysis

A truly comprehensive understanding of this compound's structure is achieved by combining diffraction data with spectroscopic techniques. While X-ray diffraction provides a static picture of the crystal structure, spectroscopic methods such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information about the chemical bonding and local environment of the atoms.

For instance, the formation of the hydrochloride salt can be readily confirmed by IR spectroscopy. The N-H stretching vibrations of the anilinium group (–NH3+) are expected to appear as a broad band at a lower frequency compared to the free amine, a characteristic feature of ammonium (B1175870) salt formation. The NIST Chemistry WebBook provides access to an IR spectrum of this compound, which can be used for such analysis. grafiati.com Furthermore, solid-state NMR spectroscopy can provide information about the local environment of the carbon and nitrogen atoms, which can be correlated with the crystallographic data to refine the understanding of the solid-state structure. The combination of these techniques allows for a cross-validation of the structural model and a more complete picture of the compound's properties in the solid state.

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound, ensuring its purity and correct stoichiometry. For this compound (C7H9Cl2N), elemental analysis would be performed to determine the mass percentages of carbon, hydrogen, nitrogen, and chlorine. chemicalbook.com

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimentally determined percentages should closely match the theoretical values to confirm the identity and purity of the compound. Any significant deviation could indicate the presence of impurities or an incorrect stoichiometry, such as the formation of a different salt or the presence of solvates.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 47.22 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.11 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 39.82 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.87 |

| Total | 178.07 | 100.00 |

This table is interactive. You can sort the columns by clicking on the headers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to model the electronic structure and predict various molecular characteristics.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of aromatic amines due to its balance of accuracy and computational cost. For 4-chloro-2-methylaniline (B164923) and related compounds, DFT calculations, particularly using the B3LYP functional combined with basis sets like 6-31G** or 6-311G(d,p), have been effectively used. researchgate.netresearchgate.net These calculations are instrumental in determining electronic properties and predicting vibrational frequencies, which show good agreement with experimental data after appropriate scaling. researchgate.net The electronic structure is significantly influenced by the presence and position of the chlorine atom and the methyl group on the aniline (B41778) ring, which affects the molecule's reactivity and potential interactions.

Table 1: Summary of DFT Calculation Applications for Substituted Anilines

| Computational Method | Basis Set | Application | Reference |

| DFT (B3LYP) | 6-31** | Vibrational Frequency Analysis | researchgate.net |

| DFT (B3LYP) | 6-311G(d,p) | Vibrational Frequency Analysis | |

| DFT (LSDA, B3LYP, B3PW91) | Not Specified | General Calculations | researchgate.netnih.gov |

Ab initio methods, such as Hartree-Fock (HF) calculations, provide a foundational approach to determining molecular geometries without empirical parameters. The HF method, often paired with the 6-31G** basis set, has been used to calculate the optimized geometry of 4-chloro-2-methylaniline. researchgate.netresearchgate.net These studies often compare the results with those from DFT methods. researchgate.netresearchgate.net While both methods can provide valuable geometric parameters (bond lengths and angles), DFT calculations are often found to be more reliable for vibrational studies when compared to experimental results. researchgate.net The optimized geometry from these calculations serves as the basis for further analysis, including vibrational mode assignments and the prediction of other molecular properties. researchgate.net

Table 2: Comparison of Theoretical Methods for Geometrical and Vibrational Analysis

| Method | Basis Set | Key Finding | Reference |

| Ab Initio HF | 6-31G | Used for geometry optimization and vibrational frequency comparison. | researchgate.net |

| DFT (B3LYP) | 6-31G | Theoretical frequencies compared with experimental FTIR and FT-Raman data. | researchgate.net |

| Ab Initio HF | 6-311++G(d,p) | Compared with DFT for vibrational studies, with DFT found to be more reliable. | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are crucial for understanding the charge distribution and reactive sites of a molecule. These maps are generated from computational data, illustrating the electrostatic potential on the electron density surface. science.govscience.gov For molecules like 4-chloro-2-methylaniline hydrochloride, the MEP map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The electronegative chlorine atom and the nitrogen atom of the amino group are expected to be key features on the MEP, influencing how the molecule interacts with other chemical species and its potential biological targets.

Table 3: Conceptual Application of HOMO-LUMO Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can reveal its conformational flexibility, including the rotational barriers of the methyl and amino groups. tuwien.at These simulations can also model the influence of the solvent on the molecule's preferred conformations. While extensive, specific MD studies on this particular compound are not widely available in public literature, the methodology is a powerful tool for understanding its dynamic structural properties in different environments.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of chemicals with their biological activities or physicochemical properties. 4-Chloro-2-methylaniline has been included in datasets for developing QSAR models, particularly for predicting toxicity to various organisms. nih.govnih.govscispace.com These studies use molecular descriptors, which are numerical representations of the molecule's structure, to build statistical models. The data generated from compounds like 4-chloro-2-methylaniline are valuable for refining these predictive models, which can help assess the potential toxicity and environmental fate of other aromatic amines, reducing the need for extensive experimental testing.

Table 4: Inclusion of 4-Chloro-2-methylaniline in a Representative QSAR Study

| Study Focus | Organism | Compound | Observed Value (pIGC50 in -log mol/L) | Reference |

| Toxicity of Aromatic Compounds | Tetrahymena pyriformis | 4-Chloro-2-methylaniline | 0.35 | nih.govnih.gov |

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) approaches, is crucial for forecasting the physicochemical properties and toxicological profiles of chemical compounds. While specific QSAR models developed exclusively for this compound are not extensively documented in public literature, the framework for such models is well-established. Tools like the OECD QSAR Toolbox can be utilized to predict the properties of a chemical based on data from analogous compounds. qsartoolbox.org

For related compounds like p-Chloro-o-toluidine, predictive models are used by regulatory bodies to establish safety guidelines. For instance, the California Office of Environmental Health Hazard Assessment (OEHHA) has determined a No Significant Risk Level (NSRL) based on cancer potency values derived from a combination of experimental data and predictive modeling. ca.gov These models integrate data on the compound's carcinogenicity to establish safe harbor levels for exposure. ca.govornl.gov The development of such a model for this compound would involve compiling experimental data, selecting appropriate molecular descriptors, and using statistical methods to build and validate a predictive equation.

Molecular Descriptors Calculation and Analysis

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. They are fundamental inputs for QSAR models and are calculated using computational chemistry software. For 4-Chloro-2-methylaniline, Density Functional Theory (DFT) calculations have been employed to determine its geometric parameters and to analyze the electronic interactions between the chloro, methyl, and amino substituents. researchgate.net

A study utilizing various DFT methods (LSDA, B3LYP, B3PW91) with different basis sets (6-31G(d,p) and 6-311G(d,p)) has provided optimized geometries and calculated vibrational frequencies for the molecule. researchgate.net The results from these calculations, particularly at the B3LYP/6-311G(d,p) level, show good agreement with experimental data. researchgate.net Public databases like PubChem also provide a range of pre-calculated descriptors for the base molecule, 4-Chloro-2-methylaniline. nih.gov

Table 1: Selected Computed Molecular Descriptors for 4-Chloro-2-methylaniline (Note: These descriptors are for the neutral base, not the hydrochloride salt.)

| Descriptor | Value | Source |

| Molecular Weight | 141.60 g/mol | PubChem nih.gov |

| XLogP3 | 1.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 141.0345270 Da | PubChem nih.gov |

| Topological Polar Surface Area | 26 Ų | PubChem nih.gov |

| Complexity | 94.9 | PubChem nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Understanding the reaction mechanisms of this compound is key to predicting its chemical behavior and potential degradation pathways. Computational modeling allows for the step-by-step elucidation of these complex processes. The reactivity of anilines is heavily influenced by the electron-donating amino group, which activates the aromatic ring for electrophilic substitution, and its basicity, which leads to protonation in acidic media like the hydrochloride form. chemistrysteps.combyjus.com

While specific computational studies on the reaction mechanisms of this compound are scarce, research on closely related molecules provides a clear blueprint for such investigations. A detailed study on the atmospheric reaction of 4-methyl aniline with the hydroxyl radical (•OH) employed high-level quantum chemical methods (M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set) to map out the reaction pathways. mdpi.comwikipedia.org This type of study identifies whether the reaction proceeds via hydrogen abstraction from the amino or methyl group, or through radical addition to the aromatic ring. mdpi.com For this compound, the protonated anilinium group (-NH3+) would be strongly deactivating, directing electrophilic attack to the meta-position, a phenomenon observed in the nitration of aniline under acidic conditions. chemistrysteps.com

Transition State Characterization

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure determines the kinetic feasibility of a particular pathway. In computational studies, transition states are located on the potential energy surface as first-order saddle points, confirmed by the presence of a single imaginary vibrational frequency. mdpi.com

For instance, in the modeled reaction of 4-methyl aniline with •OH, several transition states corresponding to different addition and abstraction pathways were identified and their geometries optimized. mdpi.com The Intrinsic Reaction Coordinate (IRC) method is then used to confirm that a given TS connects the intended reactants and products. mdpi.com Characterizing the transition states for reactions of this compound would similarly involve locating the saddle points for processes like electrophilic attack, nucleophilic substitution, or oxidation, and analyzing their geometries and vibrational modes.

Energy Profiles of Reaction Pathways

Once reactants, products, intermediates, and transition states have been computationally identified, an energy profile for each potential reaction pathway can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate, providing crucial thermodynamic and kinetic information. The height of the energy barrier (the difference in energy between the reactants and the transition state) determines the reaction rate.

Theoretical studies on the addition of anilines to quinone systems have used energy profiles to explain experimental outcomes. nih.gov By calculating the Gibbs free energies (ΔG) of reaction intermediates and products, researchers could determine that for aniline, an addition/oxidation pathway was thermodynamically favored over a direct substitution. nih.gov A similar approach for this compound would involve calculating the energy profiles for competing reactions to predict the major products. In the 4-methyl aniline + •OH study, the calculated energy profile showed that hydrogen abstraction from the NH group was the most favorable pathway, leading to the primary product. mdpi.comwikipedia.org

Non-Covalent Interactions Analysis (e.g., NH–π interactions)

Non-covalent interactions are fundamental to understanding the solid-state structure and intermolecular associations of this compound. In its crystalline form, the molecule's packing is dictated by a network of these interactions. As the hydrochloride salt, the anilinium group (-NH3+) is a strong hydrogen bond donor.

Computational studies on related halogenated anilines reveal them to be bifunctional, capable of acting as both hydrogen bond and halogen bond donors. nih.govnih.gov Periodic DFT calculations on cocrystals of perhalogenated anilines have been used to assess the formation energies of crystals and quantify the strength of N-H···N hydrogen bonds versus Br···N halogen bonds. nih.govacs.org Analysis of the molecular electrostatic potential (MEP) is often used to predict the sites most likely to engage in these interactions. nih.gov

For this compound, the primary interactions would likely involve the anilinium group forming strong hydrogen bonds with the chloride counter-ion (N-H···Cl). However, other weaker interactions, such as C-H···Cl, C-H···π, and potential NH–π interactions, could also play a role in stabilizing the crystal lattice. mdpi.com Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these weak interactions by analyzing the electron density at critical points between interacting atoms. mdpi.com

Chemical Reactivity and Mechanistic Studies

Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 4-chloro-2-methylaniline (B164923) towards aromatic substitution is governed by the electronic effects of its three substituents: the chloro group, the methyl group, and the amino group (which exists as the anilinium ion, -NH₃⁺, in the hydrochloride salt).

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are dictated by the existing substituents.

Amino/Anilinium Group (-NH₂/-NH₃⁺): The amino group is a powerful activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. However, in the hydrochloride form, it is protonated to the anilinium group (-NH₃⁺). This group is strongly deactivating and a meta-director because the positive charge strongly withdraws electron density from the ring through an inductive effect. learncbse.in Nitration of aniline (B41778), for instance, often yields a significant amount of the meta-substituted product because the reaction is carried out in strong acid, which protonates the amino group. learncbse.in

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho-, para-director, donating electron density through an inductive effect and hyperconjugation.

Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron withdrawal. However, it is an ortho-, para-director because its lone pairs can be donated into the ring through resonance, stabilizing the cationic intermediate (arenium ion) when attack occurs at these positions.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₃⁺ | C1 | Strong Deactivating (Inductive) | Meta |

| -CH₃ | C2 | Weak Activating (Inductive/Hyperconjugation) | Ortho, Para |

| -Cl | C4 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Nucleophilic Aromatic Substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.orgmdpi.com

The key requirement for this mechanism is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In the case of 4-chloro-2-methylaniline, the chloro atom at C4 is the potential leaving group. The substituents influencing the reaction are:

An amino/anilinium group at C1 (para to the chlorine).

A methyl group at C2 (ortho to the chlorine).

The electron-donating methyl group at the ortho position destabilizes the negatively charged intermediate, thus disfavoring the reaction. While the anilinium group (-NH₃⁺) is strongly electron-withdrawing, which would typically activate the ring for SₙAr, it is para to the leaving group. However, the presence of the ortho-activating methyl group and the general conditions required for SₙAr make this reaction less common for this specific substrate compared to rings substituted with nitro groups. The free amine (-NH₂), being an electron-donating group, would strongly deactivate the ring towards nucleophilic attack. Therefore, displacement of the chloro group via the SₙAr mechanism is not a favored reaction pathway under standard conditions. libretexts.orgyoutube.com

Reactions Involving the Amine Functional Group

The primary amine group of 4-chloro-2-methylaniline is a key site of reactivity, readily undergoing reactions such as acylation, alkylation, and oxidation.

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to react with various electrophiles.

Acylation: Primary amines react with acid chlorides or acid anhydrides to form amides. For example, 4-chloro-2-methylaniline reacts with benzoyl chloride to yield N-(4-chloro-2-methylphenyl)benzamide. sigmaaldrich.comchemicalbook.com This reaction is often carried out in the presence of a weak base to neutralize the HCl by-product.

Alkylation: The amine group can also be alkylated by reacting with alkyl halides. However, this method can be difficult to control, often leading to polyalkylation. A more specific method is palladium-catalyzed selective monoallylation, which has been used to prepare the N-allylated derivative of 4-chloro-2-methylaniline using allyl alcohol. sigmaaldrich.comchemicalbook.com Another documented reaction involves its use in the synthesis of 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine through a reaction with paraformaldehyde. sigmaaldrich.comchemicalbook.com

It is important to distinguish these N-alkylation/acylation reactions from Friedel-Crafts alkylation/acylation of the aromatic ring. Friedel-Crafts reactions are generally not successful with anilines because the basic amine group reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and forming a strongly deactivating substituent on the ring. learncbse.in

| Reaction Type | Reagent Example | Product Example |

| N-Acylation | Benzoyl chloride | N-(4-chloro-2-methylphenyl)benzamide |

| N-Alkylation | Allyl alcohol (Pd-catalyzed) | N-allyl-4-chloro-2-methylaniline |

| N-Alkylation | Paraformaldehyde | 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine |